2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylthio)phenyl)acetamide
CAS No.: 1396846-39-1
Cat. No.: VC4514657
Molecular Formula: C17H16ClN3OS2
Molecular Weight: 377.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396846-39-1 |
|---|---|
| Molecular Formula | C17H16ClN3OS2 |
| Molecular Weight | 377.91 |
| IUPAC Name | 2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-(3-methylsulfanylphenyl)acetamide |
| Standard InChI | InChI=1S/C17H16ClN3OS2/c1-21(17-20-16-13(18)7-4-8-14(16)24-17)10-15(22)19-11-5-3-6-12(9-11)23-2/h3-9H,10H2,1-2H3,(H,19,22) |
| Standard InChI Key | VKTBNNKMJGCIEY-UHFFFAOYSA-N |
| SMILES | CN(CC(=O)NC1=CC(=CC=C1)SC)C2=NC3=C(S2)C=CC=C3Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key components:
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A 4-chlorobenzo[d]thiazol-2-yl group, characterized by a benzene ring fused to a thiazole heterocycle with a chlorine substituent at position 4.
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A methylamino linker (-N(CH₃)-) connecting the thiazole core to an acetamide group.
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A 3-(methylthio)phenyl moiety attached to the acetamide’s nitrogen atom, introducing a sulfur-containing aromatic system.
This architecture is critical for intermolecular interactions, particularly hydrogen bonding and hydrophobic effects, which may influence bioavailability and target binding.
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₆ClN₃OS₂ | |
| Molecular Weight | 377.91 g/mol | |
| IUPAC Name | 2-[(4-Chloro-1,3-benzothiazol-2-yl)-methylamino]-N-(3-methylsulfanylphenyl)acetamide | |
| SMILES | CN(CC(=O)NC1=CC(=CC=C1)SC)C2=NC3=C(S2)C=CC=C3Cl | |
| InChI Key | VKTBNNKMJGCIEY-UHFFFAOYSA-N |
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Formation of the Benzo[d]thiazole Core: Cyclization of 2-amino-4-chlorothiophenol with methyl isocyanate or equivalent reagents under acidic conditions generates the 4-chlorobenzo[d]thiazol-2-amine intermediate .
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N-Methylation: Reaction with methyl iodide or dimethyl sulfate introduces the methylamino group at position 2 of the thiazole ring.
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Acetamide Coupling: The methylamino-thiazole intermediate is coupled with 3-(methylthio)phenylacetic acid using carbodiimide-based coupling agents (e.g., EDC, HOBt) to form the final acetamide .
Microwave-assisted synthesis, as demonstrated for analogous thiazole-acetamide derivatives, could enhance reaction efficiency and yield .
Analytical Data
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IR Spectroscopy: Expected peaks include N-H stretching (≈3300 cm⁻¹), C=O (≈1680 cm⁻¹), and C-S (≈650 cm⁻¹) .
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NMR:
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¹H NMR: Signals for aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 2.5–3.5 ppm), and acetamide NH (δ ≈10 ppm).
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¹³C NMR: Resonances for carbonyl (≈170 ppm), thiazole carbons (≈150–160 ppm), and aromatic carbons (≈110–140 ppm).
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Mass Spectrometry: A molecular ion peak at m/z 377.91 (M⁺) with fragments corresponding to the thiazole (C₇H₄ClNS₂⁺, m/z 185) and acetamide (C₁₀H₁₂NOS⁺, m/z 194) moieties.
Biological Activities and Mechanisms
Anticancer Activity
Thiazole derivatives are known to inhibit kinases and DNA topoisomerases. Key mechanisms hypothesized for this compound include:
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EGFR Inhibition: The acetamide group may competitively bind to the ATP pocket of epidermal growth factor receptor (EGFR), akin to erlotinib .
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Apoptosis Induction: Chloro-substituted thiazoles activate caspase-3/7 pathways in cancer cell lines (e.g., MCF-7, A549) .
Pharmacokinetic and Toxicity Considerations
ADME Profiles
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Absorption: High logP (≈3.5 predicted) suggests favorable intestinal absorption but potential first-pass metabolism.
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Metabolism: Likely substrates for CYP3A4-mediated oxidation of the methylthio group to sulfoxide or sulfone metabolites.
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Excretion: Renal clearance is anticipated due to moderate molecular weight and polar acetamide functionality.
Toxicity Risks
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Hepatotoxicity: Chronic exposure to chloro-thiazoles may induce CYP450 enzyme inhibition, leading to liver injury.
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Genotoxicity: Structural alerts (e.g., aromatic amines) necessitate Ames testing to rule out mutagenic potential.
Applications in Drug Development
Lead Optimization
This compound serves as a scaffold for:
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Antibacterial Agents: Modifying the methylthio group to sulfone or sulfonamide could enhance potency against drug-resistant strains .
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Kinase Inhibitors: Introducing solubilizing groups (e.g., piperazine) may improve target selectivity in oncology .
Patent Landscape
While no patents directly claim this compound, related benzothiazole-acetamides are protected in intellectual property for:
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